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Compound of Interest

Compound Name: 5,7-Dimethoxyphthalide

Cat. No.: B486010

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5,7-
Dimethoxyphthalide (also known as 5,7-dimethoxyisobenzofuran-1(3H)-one), a key
intermediate in the synthesis of various biologically active compounds. The following sections
detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, along with the experimental protocols utilized for their acquisition. This information is
crucial for the unambiguous identification and characterization of this compound in research
and development settings.

Spectroscopic Data Summary

The empirical formula for 5,7-Dimethoxyphthalide is C10H1004, with a molecular weight of
194.18 g/mol . The structural and spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data
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Signal Chemical Shift Multiplicity Integration Assignment
(3) ppm

1 6.47 d (J=2.1 Hz) 1H H-6

2 6.36 d (J=2.1 Hz) 1H H-4

3 5.15 s 2H H-3 (CH2)

4 3.89 S 3H 7-OCHs

5 3.85 S 3H 5-OCHs
13C NMR Data

Signal Chemical Shift (6) ppm Assignment

1 170.1 C-1(C=0)

2 162.8 C-7

3 159.2 C-5

4 148.8 C-3a

5 105.5 C-7a

6 99.8 C-14

7 98.1 C-6

8 68.4 C-3 (CH2)

9 56.2 7-OCHs

10 55.8 5-OCHs

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

1755 Strong C=0 stretch (y-lactone)

1620, 1590, 1470 Medium Aromatic C=C stretching

1280, 1150 Strong C-O stretching (ether and

ester)

2940, 2850 Medium C-H stretching (aliphatic)

~3050 Weak C-H stretching (aromatic)
Mass Spectrometry (MS)

mlz Relative Intensity Assighment

194 High [M]* (Molecular lon)

179 Medium [M - CHs]*

165 High [M - CHOJ* or [M - Cz2Hs]*

151 Medium [M - CO - CHs]*

136 Medium [M - 2xOCHs]*

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard
methodologies in organic chemistry.

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of 5,7-Dimethoxyphthalide is dissolved in
approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCIs) or dimethyl
sulfoxide-de (DMSO-ds), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is
often added as an internal standard for chemical shift referencing (6 = 0.00 ppm).

Data Acquisition: *H and 3C NMR spectra are recorded on a spectrometer operating at a field
strength of 300 MHz or higher. For *H NMR, the spectral width is typically set from 0 to 10 ppm.
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For 13C NMR, the spectral width is much larger, usually from 0 to 220 ppm. Standard pulse
sequences are used for both one-dimensional and two-dimensional NMR experiments.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like 5,7-Dimethoxyphthalide, the potassium bromide
(KBr) pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely
ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed under
high pressure to form a transparent pellet. Alternatively, a Nujol mull can be prepared by
grinding the sample with a few drops of mineral oil (Nujol) and then placing the resulting paste
between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the KBr pellet or Nujol is first recorded and then
automatically subtracted from the sample spectrum to yield the final spectrum of the
compound. The data is typically collected over a range of 4000 to 400 cm™1.

Mass Spectrometry (MS)

Sample Introduction and lonization: The sample is introduced into the mass spectrometer, often
via a direct insertion probe or after separation by gas chromatography (GC). Electron lonization
(El) is a common method for small, relatively volatile organic molecules. In EI-MS, the sample
is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and
fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their
mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A
detector then records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a synthetic organic compound like 5,7-Dimethoxyphthalide.
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General Workflow for Spectroscopic Analysis of 5,7-Dimethoxyphthalide

Compound Synthesis & Purification

Synthesis of 5,7-Dimethoxyphthalide

y
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Caption: A flowchart illustrating the key stages from synthesis to the final spectroscopic
characterization of 5,7-Dimethoxyphthalide.
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 To cite this document: BenchChem. [Spectroscopic Profile of 5,7-Dimethoxyphthalide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b486010#spectroscopic-data-of-5-7-
dimethoxyphthalide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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